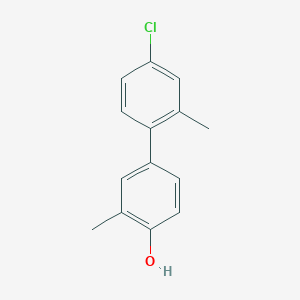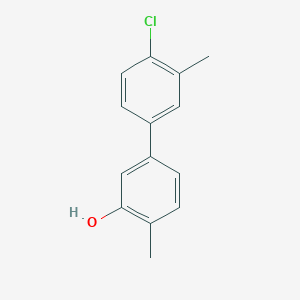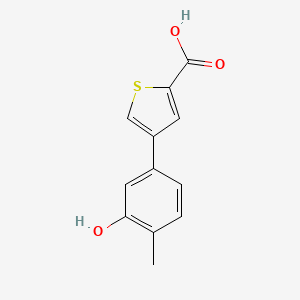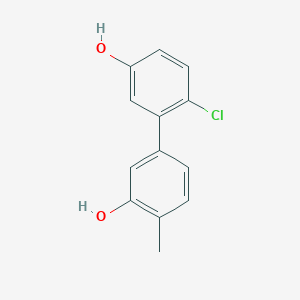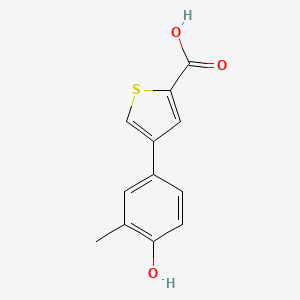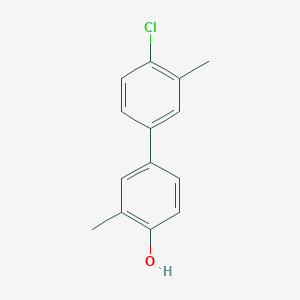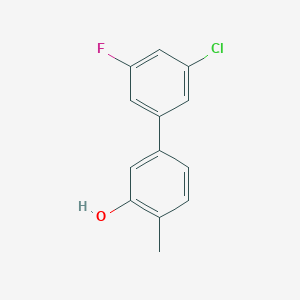
5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% (5-CFMP) is an aromatic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. The compound has been used in many different research studies to investigate the mechanism of action and biochemical and physiological effects of various compounds, as well as to develop new drug delivery systems. In
Mécanisme D'action
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% is not well understood. However, it is believed that the compound acts as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, it is believed that 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% can interact with the active sites of various enzymes, leading to the activation or inhibition of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% have not been studied in detail. However, it is believed that the compound can interact with various enzymes and receptors in the body, leading to changes in cellular metabolism and signaling pathways. In addition, 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% has been shown to inhibit the activity of cytochrome P450 enzymes, which could lead to changes in drug metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% in laboratory experiments is its high purity (95%). This allows for more accurate and reproducible results. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is relatively expensive and may not be readily available in some laboratories.
Orientations Futures
The use of 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% in scientific research is still in its early stages. Future research should focus on further elucidating the biochemical and physiological effects of the compound, as well as its mechanism of action. In addition, further studies should be conducted to explore the potential applications of 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% in drug delivery systems and drug formulation. Finally, further studies should be conducted to explore the potential of 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% as a model compound for the study of the biochemical and physiological effects of various compounds.
Méthodes De Synthèse
The synthesis of 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% involves the reaction of 3-chloro-5-fluorophenol with 2-methylphenol in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA). The reaction is carried out at a temperature of 70-80°C for 24 hours. The final product is a white solid with a purity of 95%.
Applications De Recherche Scientifique
5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% has been used in many different scientific research applications, including drug delivery systems, drug formulation, and drug metabolism. It has also been used in the study of the mechanism of action of various compounds, such as antibiotics and antifungals. In addition, 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% has been used as a model compound for the study of the biochemical and physiological effects of various compounds.
Propriétés
IUPAC Name |
5-(3-chloro-5-fluorophenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-3-9(6-13(8)16)10-4-11(14)7-12(15)5-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZJQLNWQRERBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683878 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261917-28-5 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







